Sodium stannate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flame Retardant Properties

One of the most prominent areas of scientific research on sodium stannate is its potential as an eco-friendly flame retardant. Several studies have investigated its effectiveness in treating fabrics, particularly cotton, to improve fire resistance. Researchers are interested in sodium stannate because it offers a potential alternative to traditional flame retardants, which can sometimes be harmful to the environment or human health []. Studies have shown that sodium stannate can be an effective flame retardant for cotton fabrics, reducing flammability and thermal degradation without significantly impacting the fabric's physical properties [].

Synthesis Techniques

Another area of scientific research on sodium stannate focuses on developing more efficient and sustainable methods for its synthesis. Traditionally, sodium stannate is produced through a multi-step process that can be labor-intensive and generate pollution. Researchers are exploring alternative methods, such as one-step synthesis techniques, that could be more economical and environmentally friendly [].

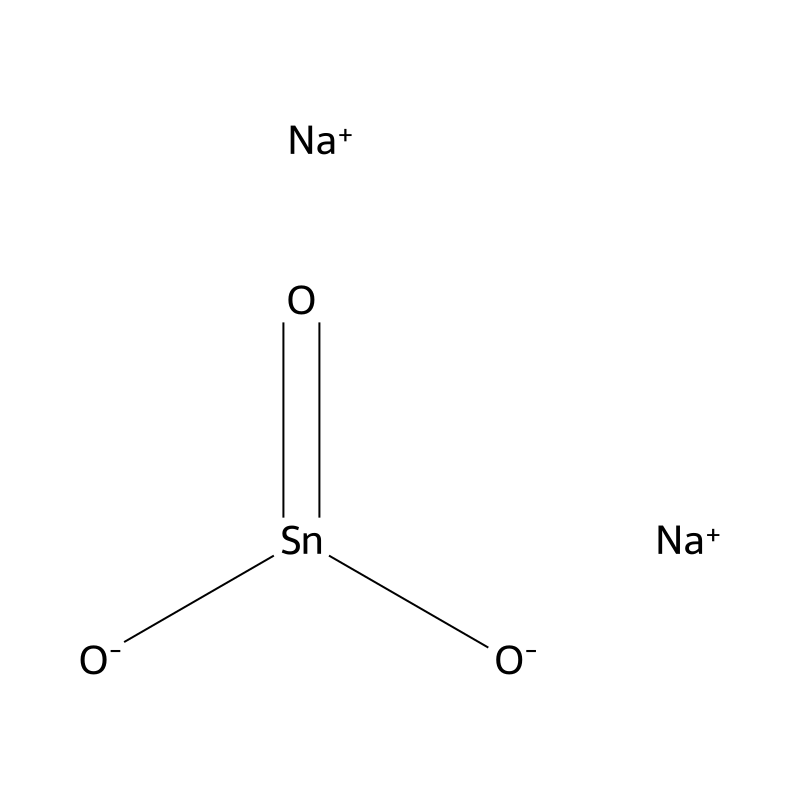

Sodium stannate, formally known as sodium hexahydroxostannate(IV), is an inorganic compound with the chemical formula Na₂[Sn(OH)₆]. It typically appears as a colorless or white crystalline solid and is soluble in water. Sodium stannate forms when metallic tin or tin(IV) oxide is dissolved in sodium hydroxide. The compound can also exist in anhydrous form, represented as Na₂SnO₃, which has distinct properties and uses. The unique coordination complex of sodium stannate features an octahedral geometry around the tin atom, with average Sn—O bond distances of approximately 2.071 Å .

- Toxicity: Generally considered non-toxic upon ingestion in small quantities.

- Skin and Eye Irritation: May cause mild skin and eye irritation upon contact.

- Dust Inhalation: Inhalation of dust particles can irritate the respiratory system.

- Precautions: Wear appropriate personal protective equipment (PPE) when handling.

Several methods exist for synthesizing sodium stannate:

- Direct Reaction Method: This involves dissolving metallic tin in a sodium hydroxide solution, followed by the addition of water. The process can be conducted at varying temperatures (60-100 °C) and concentrations of sodium hydroxide (10-40 wt%) and hydrogen peroxide (5-30 wt%) to optimize yield .

- Soda Roasting-Leaching Process: This method utilizes hydrothermal reactions in concentrated sodium hydroxide solutions to produce sodium stannate from stannic oxide .

- Electrochemical Methods: Sodium stannate can also be produced through electrochemical processes that involve the electrolysis of tin-containing solutions .

These methods vary in complexity and yield, with some being more suitable for industrial applications due to their efficiency and environmental considerations.

Research has shown that sodium stannate can influence hydrogen generation kinetics when used with aluminum in alkaline solutions. Its presence significantly improves the efficiency of hydrogen generation processes, showcasing its potential role in energy applications . Additionally, studies have indicated that sodium stannate can mitigate corrosion issues when used as part of protective coatings for metals, further emphasizing its utility in industrial settings .

Sodium stannate shares similarities with other metal stannates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium Stannate | K₂[Sn(OH)₆] | Similar structure; used in similar applications |

| Lithium Stannate | Li₂[Sn(OH)₆] | Higher solubility; different catalytic properties |

| Barium Stannate | Ba[Sn(OH)₆] | Used primarily in ceramics; less soluble than sodium stannate |

| Calcium Stannate | Ca[Sn(OH)₆] | Less commonly used; different applications |

Sodium stannate's unique combination of properties—such as its effectiveness as a catalyst and stabilizer—sets it apart from these similar compounds, making it particularly valuable across various industrial applications .

Spectroscopic Characteristics

Sodium stannate exhibits distinctive spectroscopic signatures across multiple analytical techniques that provide valuable insights into its structural and electronic properties. The compound can be characterized through various spectroscopic methods including Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, X-ray diffraction, and ultraviolet-visible spectroscopy.

Nuclear Magnetic Resonance Spectroscopy

Sodium stannate demonstrates characteristic Nuclear Magnetic Resonance signatures for both sodium-23 and tin-119 nuclei. The sodium-23 isotope, with its spin-3/2 nature and quadrupolar characteristics, produces slightly broadened resonance lines that are sensitive to the asymmetry of the local environment around the sodium atoms [1]. In solid-state studies, sodium-23 Nuclear Magnetic Resonance relaxation times in inorganic systems are typically short, often below 50 milliseconds, and are highly dependent on the medium composition [2]. The quadrupolar coupling constants for sodium-23 in stannate compounds typically range from 2.92 to 3.33 megahertz, reflecting the local electric field gradient environment around the sodium nuclei [3].

Tin-119 Nuclear Magnetic Resonance spectroscopy provides complementary structural information about the tin coordination environment. In sodium stannosilicate systems, the tin-119 resonances reveal octahedral tin coordination environments, where SnO₆ sites are linked to six SiO₄ tetrahedra in framework structures [4]. The low natural abundance of tin-119 (8.59%) necessitates specialized pulse sequences and extended acquisition times for meaningful signal-to-noise ratios [4].

Mass Spectrometry and Cluster Ion Analysis

Matrix-assisted laser desorption/ionization studies of sodium stannate reveal the formation of complex cluster ions containing multiple tin atoms. The mass spectra exhibit ions of the general composition SnₓOᵧNaᵤHₘ, where the number of tin atoms can reach eight, with maximum mass-to-charge ratios extending to 1100 [5]. These cluster formations provide insights into the solution-phase aggregation behavior and fragmentation patterns of the stannate species under ionization conditions.

X-ray Diffraction Patterns

Sodium stannate crystallizes in characteristic hexagonal plate crystal forms [6]. The anhydrous form (Na₂SnO₃) possesses distinct X-ray diffraction patterns that distinguish it from the trihydrate form (Na₂SnO₃·3H₂O). X-ray diffraction analysis confirms the crystalline composition and phase purity of prepared sodium stannate materials [7]. The structural analysis reveals that the anion adopts an octahedral coordination complex geometry, similar to other stannate compounds such as hexachlorostannate anion, with average Sn-O bond distances of 2.071 Ångström [8].

Ultraviolet-Visible Spectroscopy

Sodium stannate and related tin oxide systems exhibit characteristic absorption features in the ultraviolet region. Pure tin dioxide nanoparticles display intense absorption bands below 400 nanometers, with a characteristic peak at approximately 193 nanometers that is typical for tin oxide compounds [9]. In core-shell systems involving sodium stannate formation, the intensity of ultraviolet absorption bands correlates with the amount of tin stannate present, providing a quantitative spectroscopic probe for composition analysis [9].

Infrared and Raman Spectroscopy

Limited direct infrared and Raman spectroscopic data exist specifically for sodium stannate, though related tin oxide systems provide relevant comparative information. Tin oxide nanostructures exhibit characteristic Raman signatures with broad bands in the region of 571-634 wavenumbers, which shift depending on the degree of hydration and surface hydroxyl group content [10]. The presence of surface hydroxyl groups significantly influences the vibrational spectra, with hydrated tin oxide species showing lower frequency shifts compared to anhydrous forms [10].

Solubility Behavior and Solution Chemistry

Sodium stannate demonstrates exceptional solubility characteristics in aqueous systems, making it highly valuable for various industrial applications. The compound exhibits markedly different solubility behaviors depending on the hydration state and temperature conditions.

Aqueous Solubility Properties

Sodium stannate trihydrate shows remarkable water solubility, with quantitative measurements indicating a solubility of 613 grams per liter at 20°C [11] [12]. This high solubility classifies sodium stannate as readily soluble in water, with the compound dissolving easily to form clear solutions [13] [14] [15]. The dissolution process is highly favorable thermodynamically, enabling the preparation of concentrated solutions for industrial applications.

The dissolution mechanism involves the dissociation of the solid sodium stannate into hydrated sodium cations and hexahydroxostannate(IV) anions in aqueous solution. The formal representation of the dissolved species is Na₂[Sn(OH)₆], indicating that the tin center maintains its octahedral coordination environment through hydroxyl ligands in the aqueous phase [8] [13].

Solution Chemistry and pH Behavior

Aqueous solutions of sodium stannate exhibit slightly alkaline characteristics [16]. This alkaline nature results from the basic hydrolysis behavior of the stannate anion in water, which can accept protons and release hydroxide ions into solution. The pH elevation provides an important characteristic for identification and quality control of sodium stannate solutions.

The solution chemistry involves complex equilibria between various hydroxylated tin species. Upon dissolution, the hexahydroxostannate anion can undergo hydrolysis reactions, leading to the formation of stannic acid colloids under certain conditions [17]. This colloidal formation is particularly important in applications where sodium stannate functions as a hydrogen peroxide stabilizer, as the stannic acid colloid can adsorb and deactivate metal ion impurities that catalyze hydrogen peroxide decomposition [17].

Organic Solvent Compatibility

Sodium stannate exhibits completely different solubility behavior in organic solvents compared to water. The compound is insoluble in ethanol, demonstrating the ionic nature of the compound and its requirement for polar, protic solvents for dissolution [16] [13]. Similarly, sodium stannate shows no solubility in acetone, further confirming its incompatibility with non-polar and aprotic organic solvents [13].

Temperature Effects on Solubility

The solubility of sodium stannate increases with temperature, following typical behavior for ionic compounds. However, specific quantitative temperature-dependent solubility data are limited in the available literature. The dissolution process is accompanied by heat effects, and elevated temperatures facilitate faster dissolution rates and can increase the maximum achievable solution concentrations.

Solution Stability and Storage

Sodium stannate solutions maintain reasonable stability under proper storage conditions. However, the compound is air-sensitive and can undergo gradual decomposition when exposed to atmospheric conditions over extended periods [18] [19] [20]. This air sensitivity necessitates careful storage in sealed containers to prevent oxidative degradation and maintain solution quality.

The formation of precipitates or colloidal species can occur in sodium stannate solutions under certain conditions, particularly when the solution pH is adjusted or when incompatible ions are introduced. These precipitation reactions can be utilized analytically or can represent unwanted side reactions in industrial processes.

Thermal Stability and Decomposition Pathways

The thermal behavior of sodium stannate involves multiple temperature-dependent processes that are crucial for understanding its processing conditions and applications. The compound exhibits distinct thermal stability characteristics that vary depending on the hydration state and environmental conditions.

Melting Point and Phase Transitions

Anhydrous sodium stannate (Na₂SnO₃) has a well-defined melting point of 140°C [21] [18] [22] [11]. This relatively low melting point reflects the ionic nature of the compound and the moderate lattice energy associated with the sodium-stannate ionic interactions. The trihydrate form undergoes dehydration reactions before reaching the melting point of the anhydrous compound.

High-Temperature Formation Reactions

Industrial preparation of sodium stannate through high-temperature roasting processes reveals important thermal stability information. The formation of sodium stannate from cassiterite (SnO₂) and sodium carbonate requires specific temperature conditions for optimal conversion. Research indicates that sodium stannate phase formation does not occur at temperatures below 870°C during roasting processes [23] [14] [24]. The threshold temperature of 870°C represents the minimum thermal energy required to overcome the activation barrier for the solid-state reaction between tin dioxide and sodium carbonate.

At temperatures between 700°C and 800°C, no detectable sodium stannate phase formation occurs, despite the presence of reactants and extended reaction times [23] [14]. This temperature range is insufficient to provide the necessary activation energy for the conversion reaction. However, once the critical temperature of 870°C is reached, sodium stannate formation proceeds readily, with optimal conversion achieved at 875°C under controlled atmosphere conditions [25].

Decomposition Behavior at Elevated Temperatures

Extended heating at temperatures approaching 900°C can lead to thermal decomposition pathways that reduce the yield and quality of sodium stannate products [23] [14]. At these elevated temperatures, competing reactions may occur, including the formation of complex sodium stannosilicate phases when quartz impurities are present in the starting materials [24].

The thermal decomposition mechanisms involve multiple pathways depending on the atmospheric conditions. Under oxidizing conditions, the tin component maintains its +4 oxidation state, but under reducing conditions at high temperatures, partial reduction to metallic tin can occur [23]. This reduction pathway represents a loss mechanism that decreases the efficiency of sodium stannate formation.

Thermal Analysis Techniques

Thermogravimetric analysis and differential scanning calorimetry studies provide detailed information about the thermal behavior of sodium stannate compounds. For trihydrate forms, initial weight loss occurs due to dehydration reactions, typically beginning around 100-150°C [26]. The dehydration process may occur in multiple steps, corresponding to the loss of different types of water molecules (lattice water versus more tightly bound water).

Atmospheric Sensitivity and Thermal Stability

The thermal stability of sodium stannate is significantly influenced by atmospheric conditions. The compound exhibits air sensitivity, with gradual decomposition occurring upon prolonged exposure to atmospheric moisture and carbon dioxide [18] [19] [20]. This decomposition accelerates at elevated temperatures, making controlled atmosphere processing essential for maintaining product quality during thermal treatments.

Thermal Processing Considerations

Industrial thermal processing of sodium stannate requires careful control of temperature, atmosphere, and time parameters. The optimal temperature window for processing lies between 870°C and 900°C, balancing conversion efficiency against decomposition losses [25] [23] [14]. Processing atmospheres containing controlled ratios of carbon monoxide and carbon dioxide have been demonstrated to enhance formation efficiency while minimizing side reactions [24].

Redox Properties and Reactivity Patterns

Sodium stannate exhibits distinctive redox characteristics primarily dictated by the tin center in the +4 oxidation state. These redox properties enable diverse applications in catalysis, electrochemistry, and chemical synthesis, while also defining the compound's reactivity patterns with various chemical systems.

Oxidation State and Electronic Configuration

Sodium stannate contains tin in the +4 oxidation state (Sn⁴⁺), representing the highest stable oxidation state for tin under normal conditions [15] [27]. This oxidation state corresponds to a d¹⁰ electronic configuration for the tin center, making it a relatively stable and unreactive form from a redox perspective. The +4 oxidation state is maintained across a wide range of solution conditions, contributing to the chemical stability of sodium stannate in various applications.

Hydrogen Peroxide Interactions and Stabilization

One of the most significant redox-related applications of sodium stannate involves its role as a hydrogen peroxide stabilizer [28] [17] [27]. The mechanism of hydrogen peroxide stabilization involves the formation of stannic acid colloids upon hydrolysis of the stannate ion in aqueous solution [17]. These colloidal particles effectively adsorb and deactivate polyvalent metal ions such as iron(III), chromium(III), and copper(II), which normally catalyze the decomposition of hydrogen peroxide [17].

The stabilization process operates through a complexation mechanism where the hydrolysis equilibria of decomposition-catalyzing metal ions are adjusted to form stable hydroxy species such as FeOH²⁺, CrO⁺, and CuOH⁺ [17]. These hydroxylated metal species are strongly adsorbed onto the stannic acid colloid surface, effectively removing them from solution and preventing their catalytic action on hydrogen peroxide decomposition.

Electrochemical Properties and Applications

Sodium stannate demonstrates beneficial electrochemical properties when employed as an electrolyte additive. In electrochemical systems involving magnesium-lithium-yttrium electrodes, the addition of sodium stannate to sodium chloride electrolyte solutions significantly improves electrochemical performance [29] [30]. The compound shifts the corrosion potential of the electrode slightly toward more negative values while markedly decreasing the corrosion current density.

Electrochemical impedance spectroscopy studies reveal that sodium stannate addition modifies the polarization resistance of electrode systems in a concentration-dependent manner [30]. The optimal concentration for electrochemical enhancement occurs at 0.30 millimolar sodium stannate in 0.7 molar sodium chloride solution, achieving maximum power density improvements in semi-fuel cell configurations [30].

Catalytic Oxidation Reactions

Sodium stannate participates in catalytic oxidation processes, particularly in combination with hydrogen peroxide and heterogeneous catalysts. In oleic acid oxidation reactions, sodium stannate serves as a hydrogen peroxide stabilizer while promoting the cleavage of carbon-carbon double bonds in the presence of tungsten oxide catalysts [31]. This system achieves high yields of valuable mono- and dicarboxylic acids, with isolated product yields reaching 89% for azelaic acid and 65% for nonanoic acid [31].

The catalytic mechanism involves the stabilization of hydrogen peroxide against decomposition, ensuring sustained oxidant availability for the organic substrate transformation. The sodium stannate additive notably improves product yields and can be recycled together with the heterogeneous tungsten oxide catalyst [31].

Metal Ion Complexation and Sequestration

The redox-inactive nature of Sn⁴⁺ in sodium stannate enables its use as a complexing agent for various metal species without undergoing redox reactions itself [27]. This property makes sodium stannate valuable for metal ion sequestration applications, where it can bind and immobilize potentially interfering metal ions without altering their oxidation states.

Enhanced Reactivity Under Ultrasonic Conditions

Recent research demonstrates that sodium stannate reactivity can be significantly enhanced through ultrasonic activation [32] [33]. Under ultrasonic conditions at room temperature, the dissolution efficiency of metallic tin in sodium hydroxide-hydrogen peroxide systems increases dramatically, reaching 99.3% dissolution efficiency compared to conventional methods [32]. The ultrasonic enhancement promotes the generation of hydroxyl radicals from hydrogen peroxide, creating a more oxidizing environment that facilitates rapid tin dissolution and sodium stannate formation [33].

The ultrasonic process operates at room temperature while achieving dissolution efficiencies that normally require temperatures of 75-85°C in conventional processing [32]. This enhancement represents a significant improvement in process efficiency and energy consumption for sodium stannate production.

Reduction Potential and Thermodynamic Stability

UNII

GHS Hazard Statements

H315 (88.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Cosmetics -> Stabilizing; Viscosity controlling